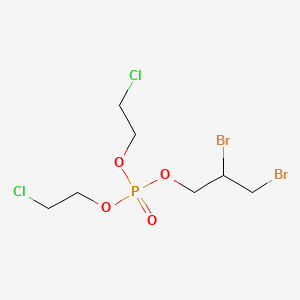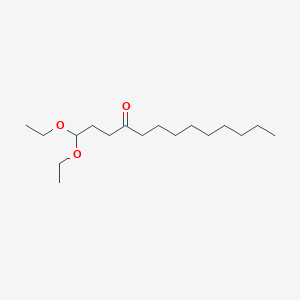
1,1-Diethoxytridecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethoxytridecan-4-one is an organic compound with the molecular formula C17H34O3 It is a ketone with two ethoxy groups attached to the first carbon atom and a tridecane chain
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxytridecan-4-one can be synthesized through several methods. One common approach involves the reaction of tridecan-4-one with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethoxy derivative. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1-Diethoxytridecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1-Diethoxytridecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,1-diethoxytridecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone functionality play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.
類似化合物との比較
Similar Compounds
1,1-Diethoxyethane: A smaller analog with similar ethoxy groups but a shorter carbon chain.
1,1-Diethoxyhexane: Another analog with a hexane chain instead of a tridecane chain.
Uniqueness
1,1-Diethoxytridecan-4-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
特性
CAS番号 |
112447-79-7 |
|---|---|
分子式 |
C17H34O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
1,1-diethoxytridecan-4-one |
InChI |
InChI=1S/C17H34O3/c1-4-7-8-9-10-11-12-13-16(18)14-15-17(19-5-2)20-6-3/h17H,4-15H2,1-3H3 |
InChIキー |
MVGCXWFGSMTEDA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)CCC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
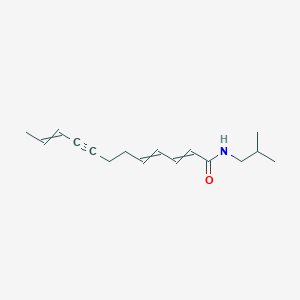
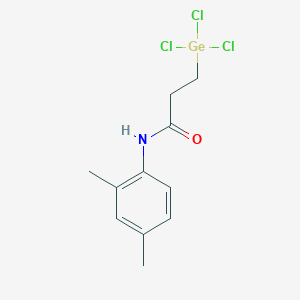
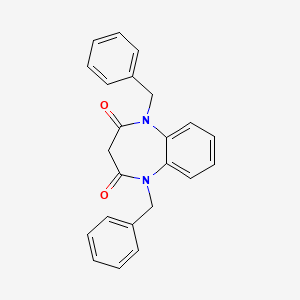
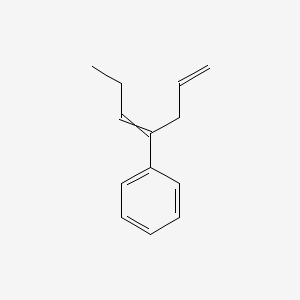
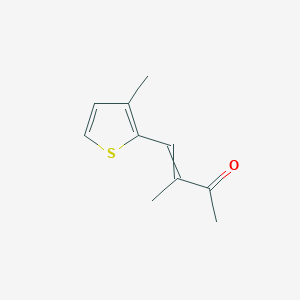
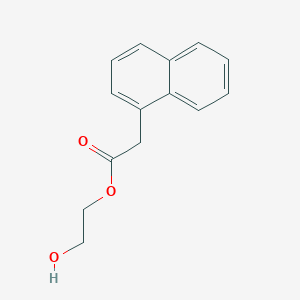
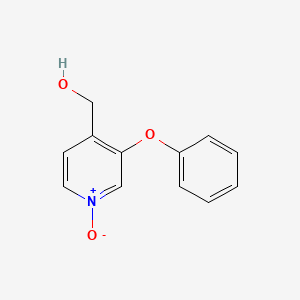
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
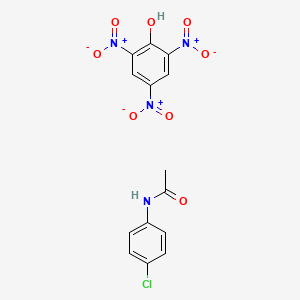
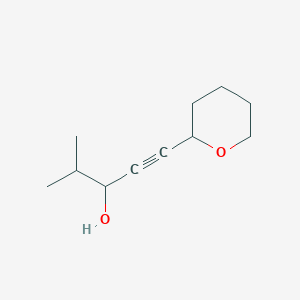
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
